4-(Piperidin-2-yl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-2-yl)phenol hydrochloride is a chemical compound that features a phenol group attached to a piperidine ring
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-(piperidin-2-yl)phenol hydrochloride, have been observed to have therapeutic properties against various types of cancers .
Mode of Action
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
For instance, they have been observed to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Result of Action
Piperidine and its derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)phenol hydrochloride typically involves the reaction of piperidine with phenol derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where a phenol derivative is reacted with a piperidine derivative in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-2-yl)phenol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong acids or bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted phenol derivatives.
Scientific Research Applications
4-(Piperidin-2-yl)phenol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein interactions.
Industry: The compound can be used in the production of various chemical products, including polymers and coatings.
Comparison with Similar Compounds
2-(Piperidin-4-yl)phenol hydrochloride
2-(Piperidin-4-yl)benzoic acid hydrochloride
Piperidine derivatives used in drug discovery
This comprehensive overview provides a detailed understanding of 4-(Piperidin-2-yl)phenol hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-piperidin-2-ylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11;/h4-7,11-13H,1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESHRZGUFMODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892523-89-5 |
Source
|
Record name | 4-(piperidin-2-yl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.